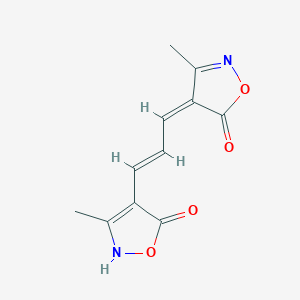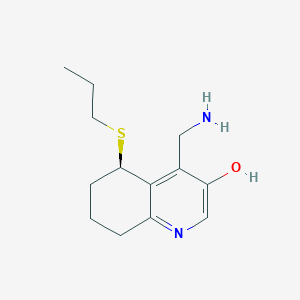
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a propylsulfanyl group, and a tetrahydroquinolin-3-ol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a propylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline core or the propylsulfanyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the propylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: This compound shares the aminomethyl group but has a different core structure.
(2S,5R)-2-(aminomethyl)-5-ethynylpyrrolidin-1-yl: This compound also contains an aminomethyl group but differs in the rest of its structure.
Uniqueness
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its combination of functional groups and its tetrahydroquinoline core
Propriétés
Formule moléculaire |
C13H20N2OS |
|---|---|
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C13H20N2OS/c1-2-6-17-12-5-3-4-10-13(12)9(7-14)11(16)8-15-10/h8,12,16H,2-7,14H2,1H3/t12-/m1/s1 |
Clé InChI |
OFZUNCGHNKABFJ-GFCCVEGCSA-N |
SMILES isomérique |
CCCS[C@@H]1CCCC2=NC=C(C(=C12)CN)O |
SMILES canonique |
CCCSC1CCCC2=NC=C(C(=C12)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


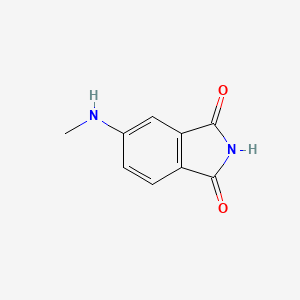
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
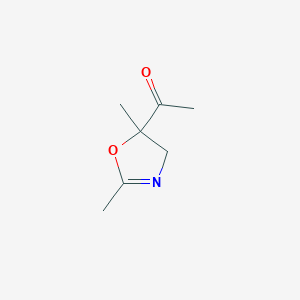


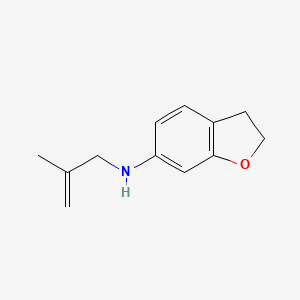
![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
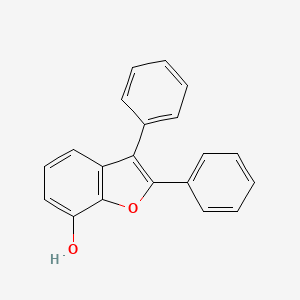
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
